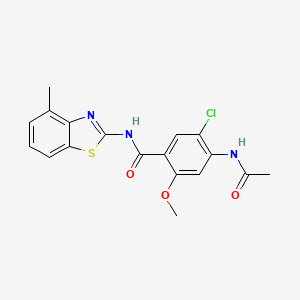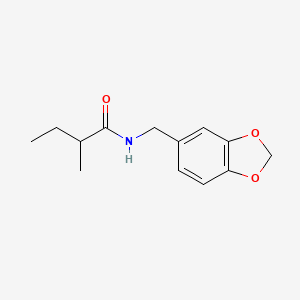![molecular formula C25H26N2O6 B11163338 9-hydroxy-7-methyl-8-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11163338.png)
9-hydroxy-7-methyl-8-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-hydroxy-7-methyl-8-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trimethoxyphenyl group, pyrazole ring, and chromenone core makes it a subject of interest for researchers exploring new therapeutic agents and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-7-methyl-8-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazole intermediate by reacting 2,4,5-trimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Next, the chromenone core is synthesized through a series of condensation reactions involving methylated cyclopentanone derivatives. The final step involves coupling the pyrazole intermediate with the chromenone core under basic conditions, followed by hydroxylation to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The carbonyl groups in the chromenone core can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups on the trimethoxyphenyl ring.
Scientific Research Applications
Chemistry
This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. The trimethoxyphenyl group is known for its bioactivity, and the compound has shown promise in preliminary studies as an anti-cancer and anti-inflammatory agent.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific enzymes and receptors. Its ability to inhibit certain proteins makes it a candidate for further investigation in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 9-hydroxy-7-methyl-8-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to bind to specific protein sites, inhibiting their activity. This can lead to the disruption of cellular processes such as cell division and signal transduction, making the compound effective against cancer cells. Additionally, the pyrazole ring can interact with enzymes involved in inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase inhibitors.
Uniqueness
What sets 9-hydroxy-7-methyl-8-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of the trimethoxyphenyl group enhances its bioactivity, while the chromenone core and pyrazole ring contribute to its stability and reactivity.
This compound’s versatility makes it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C25H26N2O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
9-hydroxy-7-methyl-8-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C25H26N2O6/c1-12-8-21-23(13-6-5-7-14(13)25(29)33-21)24(28)22(12)17-10-16(26-27-17)15-9-19(31-3)20(32-4)11-18(15)30-2/h8-9,11,16,26,28H,5-7,10H2,1-4H3 |
InChI Key |
LHXIGMMTFURWAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC(=C(C=C5OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11163258.png)
![Cyclohexyl[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11163267.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163287.png)

![3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163298.png)
![N-[2-(butan-2-yl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163299.png)

![7-[(3,5-dimethylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11163308.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11163317.png)
![3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11163323.png)
![beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-](/img/structure/B11163330.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(phenylsulfanyl)acetamide](/img/structure/B11163336.png)
